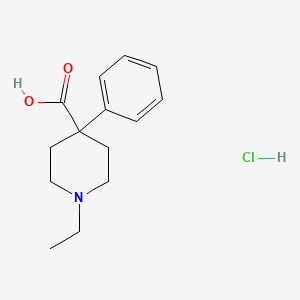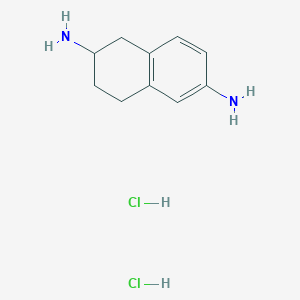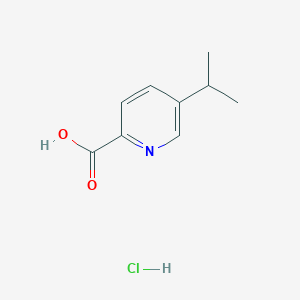
5-(Propan-2-yl)pyridine-2-carboxylic acid hydrochloride
Overview
Description
5-(Propan-2-yl)pyridine-2-carboxylic acid hydrochloride, commonly known as Ipratropium bromide, is a medication used to treat respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. It is a bronchodilator that works by relaxing the muscles in the airways, thereby making breathing easier.
Scientific Research Applications
Synthesis and Derivatives Development
The synthesis of vitamin B6 derivatives and related compounds has been extensively studied, highlighting the role of pyridinecarboxylic acids in producing compounds with potential biological activities. Tomita, Brooks, and Metzler (1966) detailed the synthesis of 3-hydroxy-4-hydroxymethyl-2-methyl-5-pyridineacetic and -5-pyridine-propionic acids among several related compounds, suggesting the importance of these pyridine derivatives in organic synthesis and possibly pharmaceutical applications (Tomita et al., 1966).
Coordination Chemistry and Material Science
The study by Liu et al. (2013) on the coordination behavior of azaarylpyrazole carboxylic acids with cadmium iodide presents a novel approach to creating metal-organic frameworks (MOFs). This work underscores the structural diversity and potential applications of pyridinecarboxylic acid derivatives in materials science, particularly in the development of luminescent materials and MOFs (Liu et al., 2013).
Organic Chemistry and Catalysis
The stereoselective reductive tetraallylation of pyridinecarboxylic acids, as discussed by Bubnov et al. (1998), showcases the chemical versatility of pyridine derivatives in organic synthesis. This study reveals how these compounds can be manipulated to produce various stereochemically complex structures, which are crucial in the development of new organic synthesis methodologies (Bubnov et al., 1998).
Biochemical Studies and Potential Applications
Shilin, Voitenko, and Nechai (2019) reported on the synthesis of new derivatives of ε-aminocaproic and γ-aminobutyric acid modified with a pyridin-2-yl substituent. This research highlights the intersection of pyridinecarboxylic acids with biochemical studies, indicating their potential in exploring biological activities and developing novel bioactive compounds (Shilin et al., 2019).
properties
IUPAC Name |
5-propan-2-ylpyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(2)7-3-4-8(9(11)12)10-5-7;/h3-6H,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDDHIFBHWOUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Propan-2-yl)pyridine-2-carboxylic acid hydrochloride | |
CAS RN |
1803603-79-3 | |
| Record name | 5-(propan-2-yl)pyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435564.png)
![9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B1435565.png)
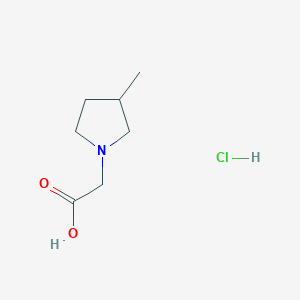
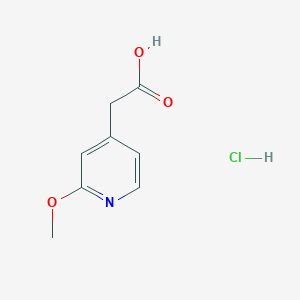
![3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B1435573.png)
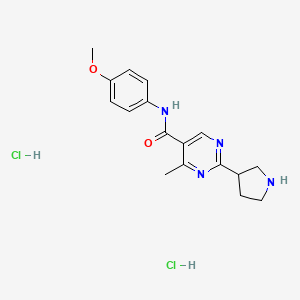
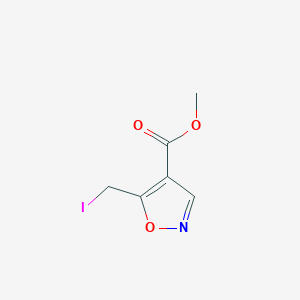
![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B1435580.png)

